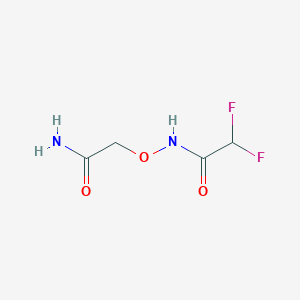
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate, also known as MDMP, is a psychoactive substance that belongs to the class of designer drugs. It is a synthetic compound that has been gaining popularity in the research community due to its potential therapeutic properties.
作用机制
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means it increases the levels of these neurotransmitters in the brain. It also acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate are not well understood due to limited research. However, it is believed to increase levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood, cognitive function, and motivation.
实验室实验的优点和局限性
One advantage of using Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate in lab experiments is its potential therapeutic properties, which could lead to the development of new treatments for neurological disorders. However, its limited research and potential for abuse make it a challenging substance to study.
未来方向
Future research on Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate should focus on its potential therapeutic properties and its mechanism of action. Studies should also investigate the long-term effects of Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate use and its potential for abuse. Additionally, research should explore the development of new treatments for neurological disorders using Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate and other designer drugs.
合成方法
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with 1-(2-bromoethyl)pyrrolidin-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate.
科学研究应用
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate has been studied for its potential therapeutic properties in the treatment of various neurological disorders such as depression, anxiety, and PTSD. It has also been investigated for its potential as a cognitive enhancer and as a treatment for addiction.
属性
IUPAC Name |
methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(10(12)15-4)11-5-8(13-2)9(6-11)14-3/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQCSMDGCIOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CC(C(C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)



![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)


![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)

